3,5-Dibromosulfanilic acid sodium salt
Overview
Description
Molecular Structure Analysis
The molecular structure of 3,5-Dibromosulfanilic acid sodium salt is represented by the linear formula Br2C6H2(NH2)SO3Na . The infrared spectrum of the compound conforms to its structure .Physical and Chemical Properties Analysis
This compound appears as a white powder or crystalline powder . It has a molecular weight of 352.96 g/mol . The predicted density of the compound is 2.253±0.06 g/cm3 .Scientific Research Applications
Monomer-Dimer Equilibrium Studies
The compound 3,5-Dibromo-4-nitrosobenzenesulfonic acid, sodium salt (DBNBS), a variant of 3,5-Dibromosulfanilic acid sodium salt, has been used to study monomer-dimer equilibrium in aqueous solutions. This research is significant for understanding the behavior of such compounds in biological systems, particularly in spin trapping. The equilibrium constant (Kc) was determined through NMR measurement and visible spectrum analysis, revealing that only a minor portion of dissolved DBNBS is capable of spin trapping under common biological study conditions (Ide, Hagi, Ohsumi, Murakami, & Makino, 1992).
Chromatography Applications
Chloranilic acid has been used in conjunction with sodium salts of organic acids, including this compound, for paper chromatography. This method improves the sensitivity of detecting sodium salts of organic acids, providing a critical tool for analytical chemistry and research related to various organic compounds (Barreto & Barreto, 1961).
Hemostatic and Antimicrobial Activities
Research has been conducted on the hemostatic and antimicrobial activities of the sodium salts of N-acyl-5-bromo(3,5-dibromo)anthranilic acids. These studies are significant for medical research, particularly in developing new treatments or understanding the biological activity of these compounds (Andryukov, Ismailova, Tomilov, Korkodinova, Syropyatov, Odegova, Vakhrin, & Kozhevnikov, 2011).
Study of Reaction Mechanisms
The reaction of 3,5-dibromo-4-hydroxybenzoic acid and its sodium salt with NaNO2 has been studied to understand the formation of dibromonitrophenol through nitrosodecarboxylation. This research provides insights into complex chemical reaction mechanisms and contributes to the broader understanding of organic chemical reactions (Shishkin & Fadin, 2008).
Advanced Oxidation Processes
The sodium salts of certain compounds, including variants of this compound, have been studied in advanced oxidation processes. These processes are vital in environmental chemistry, particularly in wastewater treatment and pollution control (Yuan, Ramjaun, Wang, & Liu, 2011).
Self-Doped Conducting Polymers
Research into self-doped conducting polymers has utilized compounds like the sodium salts of poly-3-(2-ethanesulfonate)thiophene, which shares similar properties with this compound. These studies are critical for developing new materials with unique electrical properties (Patil, Ikenoue, Basescu, Colaneri, Chen, Wudl, & Heeger, 1987).
Mechanism of Action
Safety and Hazards
3,5-Dibromosulfanilic acid sodium salt is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Biochemical Analysis
Biochemical Properties
It is known to be used in chemical synthesis studies .
Cellular Effects
It is known to be used in chemical synthesis studies .
Molecular Mechanism
It is known to be used in chemical synthesis studies .
Temporal Effects in Laboratory Settings
It is known to be used in chemical synthesis studies .
Dosage Effects in Animal Models
It is known to be used in chemical synthesis studies .
Metabolic Pathways
It is known to be used in chemical synthesis studies .
Transport and Distribution
It is known to be used in chemical synthesis studies .
Subcellular Localization
Properties
IUPAC Name |
sodium;4-amino-3,5-dibromobenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO3S.Na/c7-4-1-3(13(10,11)12)2-5(8)6(4)9;/h1-2H,9H2,(H,10,11,12);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJLNZLNWFJAOF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N)Br)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2NNaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746510 | |
Record name | Sodium 4-amino-3,5-dibromobenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80746510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78824-10-9 | |
Record name | Sodium 4-amino-3,5-dibromobenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80746510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Dibromosulfanilic acid sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.